2-甲硫基-2-咪唑啉氢碘酸盐

描述

2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, also known as 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, is a useful research compound. Its molecular formula is C4H9IN2S and its molecular weight is 244.1 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26869. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

激酶抑制剂的合成

2-甲硫基-2-咪唑啉氢碘酸盐用于合成极光激酶和表皮生长因子受体(EGFR)激酶抑制剂 . 这些抑制剂在癌症研究中至关重要,因为它们可以阻断激酶的活性,而激酶是促进细胞分裂的酶。通过抑制这些酶,该化合物有可能阻止癌细胞的增殖。

抗流感药物

该化合物作为螺哌啶类抑制剂的反应物,可用于对抗流感病毒 . 这些抑制剂可以干扰病毒的生命周期,为开发更有效地对抗流感病毒的新型抗病毒药物提供了可行的途径。

肥胖和减肥研究

研究人员从2-甲硫基-2-咪唑啉氢碘酸盐中合成了盖氏碱类似物,这些类似物正在研究它们在小鼠减肥方面的潜力 . 这些类似物模拟了盖氏碱的作用,盖氏碱是一种以其抗糖尿病特性而闻名的天然产物,可能导致治疗肥胖的新方法。

催化

该化合物在合成胍基吡咯烷方面起着重要作用,胍基吡咯烷作为双功能催化剂,用于对环状烯酮进行对映选择性共轭加成反应 . 这种催化剂在生产高纯度和特定分子构型的药物和其他化学品方面很有价值。

碳酸酐酶抑制

2-甲硫基-2-咪唑啉氢碘酸盐是开发碳酸酐酶抑制剂的前体 . 这些抑制剂在治疗青光眼、高山病和其他需要从体内去除多余水分的疾病方面有应用价值。

CXCR4拮抗

该化合物已被用于合成CXCR4拮抗剂的小分子 . CXCR4是一种趋化因子受体,参与肿瘤生长和转移,该受体的拮抗剂正在探索其在癌症治疗中的治疗潜力。

金属配合物的合成

2-甲硫基-2-咪唑啉氢碘酸盐在合成各种金属配合物方面起着重要作用 . 这些配合物在催化方面有潜在的应用,可以提高化学过程的反应速度,以及在药物递送系统方面,它们可以用于将药物输送到体内的特定部位。

抗炎和抗肿瘤特性

在医学研究中,2-甲硫基-2-咪唑啉氢碘酸盐已表现出抗炎和抗肿瘤特性 . 这表明它有可能用于开发治疗以炎症和不受控制的细胞生长为特征的疾病的新治疗剂。

作用机制

Target of Action

It has been used as a reactant for the synthesis of various compounds, including aurora and epidermal growth factor receptor kinase inhibitors .

Mode of Action

It is known to be a reactant in the synthesis of various compounds, suggesting it may interact with its targets to form new compounds or inhibit certain biological processes .

Biochemical Pathways

It has been used in the synthesis of inhibitors for aurora and epidermal growth factor receptor kinases, suggesting it may play a role in the pathways these kinases are involved in .

Result of Action

It is known to be a reactant in the synthesis of various compounds, which suggests that its action results in the formation of these compounds .

生物活性

2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide (CAS No. 5464-11-9) is a compound featuring a five-membered imidazole ring substituted with a methylthio group and a hydroiodide counterion. This structural composition suggests potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

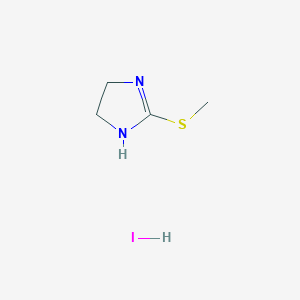

The chemical structure of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide can be represented as follows:

- Molecular Formula : C₄H₈N₂S·HI

- Molecular Weight : 116.18 g/mol

- Key Features :

- Imidazole ring with two nitrogen atoms.

- Methylthio group (-SCH₃) at the second carbon position.

- Hydroiodide (HI) as a counterion.

The biological activity of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide is primarily attributed to its interaction with various biological pathways. The imidazole ring is known for its role in enzyme catalysis and receptor interactions. The methylthio group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Target Enzymes and Pathways

Research indicates that compounds with similar structures often interact with enzymes involved in metabolic pathways. For instance:

- Enzymatic Interactions : Compounds containing imidazole rings are often substrates for cytochrome P450 enzymes, which are crucial in drug metabolism.

- Cellular Signaling : The compound may influence signaling pathways by modulating the activity of kinases or phosphatases involved in cell proliferation and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide suggests favorable absorption characteristics:

- Absorption : High gastrointestinal absorption indicated by a bioavailability score of 0.55.

- Distribution : Log P values suggest moderate lipophilicity, which may enhance tissue distribution.

- Metabolism : Likely metabolized by liver enzymes, although specific metabolic pathways require further investigation.

Anticancer Activity

Recent studies have explored the cytotoxic effects of related imidazole derivatives on cancer cell lines. For instance:

- Cytotoxicity Assays : Compounds structurally similar to 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide have shown significant inhibition of cell viability in various cancer lines (e.g., HCT-116 and MCF-7). The IC₅₀ values ranged from 3.6 µM to 11 µM, indicating potent anticancer properties .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | HCT-116 | 3.6 |

| Compound B | MCF-7 | 4.5 |

| Compound C | HeLa | 5.5 |

Studies have demonstrated that these compounds induce apoptosis through:

属性

IUPAC Name |

2-methylsulfanyl-4,5-dihydro-1H-imidazole;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S.HI/c1-7-4-5-2-3-6-4;/h2-3H2,1H3,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZRSEUDGCFXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10969912 | |

| Record name | 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5464-11-9 | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-(methylthio)-, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5464-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylthio-2-imidazoline hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。